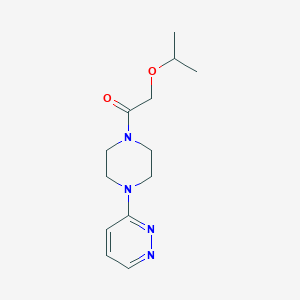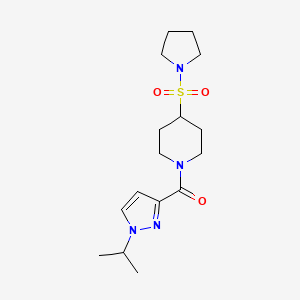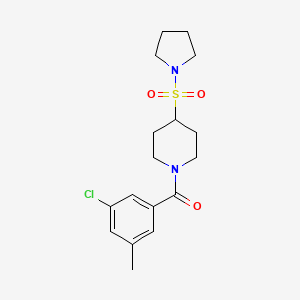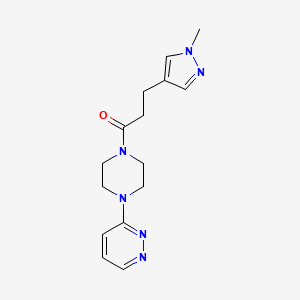![molecular formula C16H18N4O3 B7050742 2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B7050742.png)
2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems. The furan ring can be synthesized through the Paal-Knorr synthesis, while the piperazine ring is often prepared via cyclization reactions involving ethylenediamine derivatives. The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and a pyrimidine ring.
1-{4-[2-(5-Methylfuran-2-yl)quinoline-4-carbonyl]piperazin-1-yl}ethan-1-one: A compound with a similar furan and piperazine structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
2-[4-(5-Methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-4-5-13(23-11)16(22)20-9-7-19(8-10-20)15-12(14(17)21)3-2-6-18-15/h2-6H,7-10H2,1H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZYXHWBBUREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=C(C=CC=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5-dimethyl-N-[[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7050701.png)
![5,5-Dicyclopropyl-3-[(3-methylquinoxalin-2-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7050710.png)
![[4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-4-yl]methanone](/img/structure/B7050722.png)
![2-[4-[3-(Trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7050729.png)
![N-[1-(2-methylprop-2-enyl)piperidin-4-yl]-3-methylsulfonylpyrrolidine-1-carboxamide](/img/structure/B7050737.png)
![N-[(4-methoxy-3-methylphenyl)methyl]-3-(1-methylidene-3-oxoisoindol-2-yl)propanamide](/img/structure/B7050752.png)
![3-methylsulfonyl-N-[[3-(1,2,4-triazol-1-yl)phenyl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7050754.png)
![[4-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B7050757.png)
![4-cyclopropyl-N-[1-(3-methoxyphenyl)piperidin-3-yl]-3-oxopiperazine-1-carboxamide](/img/structure/B7050766.png)
![(2S)-1-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]-2,3-dihydroindole-2-carboxamide](/img/structure/B7050776.png)
